2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
This compound belongs to the pyrido-triazolopyrimidinone class, characterized by a fused heterocyclic core. Its structure features:
- Position 2: A methylsulfanyl (SMe) group, introducing sulfur-based electron-withdrawing and lipophilic properties.
- Position 7: A 2-phenylethyl substituent, contributing steric bulk and aromatic interactions.
Properties
IUPAC Name |
4-methylsulfanyl-11-(2-phenylethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c1-24-17-19-16-18-11-13-14(22(16)20-17)8-10-21(15(13)23)9-7-12-5-3-2-4-6-12/h2-6,8,10-11H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQURNPIMHJBFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, triazoles, and other aromatic compounds. The synthetic route may involve the following steps:
Formation of the Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine Core: This step involves the cyclization of pyridine and triazole derivatives under specific conditions, such as the use of strong acids or bases as catalysts.
Introduction of the Methylsulfanyl Group: This step typically involves the nucleophilic substitution of a suitable leaving group with a methylsulfanyl group, using reagents like methylthiol or dimethyl sulfide.
Attachment of the Phenylethyl Group: This step may involve the alkylation of the core structure with a phenylethyl halide or similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylsulfanyl (-SMe) group undergoes selective oxidation to yield sulfoxide and sulfone derivatives.
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance within the aromatic system .
Reduction Reactions
The triazolo-pyrimidine core is susceptible to reductive cleavage under controlled conditions.
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Key Observation : LiAlH<sub>4</sub> induces ring-opening at the pyrimidine N–C bond, while NaBH<sub>4</sub> preserves the heterocyclic framework .
Nucleophilic Substitution
The C-2 and C-7 positions exhibit electrophilic character, enabling substitution reactions.
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Steric Effects : The 2-phenylethyl group at C-7 hinders substitution at adjacent positions, favoring reactivity at C-2 .
Cyclization and Annulation
The compound participates in annulation reactions to form extended polyheterocycles.
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Catalytic Role : Cellulose sulfuric acid enhances reaction efficiency by facilitating proton transfer in cyclization .
Comparative Reactivity with Analogues
Reactivity trends relative to structurally similar compounds:
| Compound | Oxidation Rate (-SMe) | Reduction Stability | Substitution Site Preference |
|---|---|---|---|
| 2-(Methylsulfanyl)-7-(4-acetylphenyl)-pyrido-triazolo-pyrimidin-6(7H)-one | Faster (electron-withdrawing group) | Moderate | C-2 > C-7 |
| 2-(Methylsulfanyl)-7-(2-methoxyethyl)-pyrido-triazolo-pyrimidin-6(7H)-one | Slower (electron-donating group) | High | C-7 > C-2 |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one exhibit significant anticancer properties. For instance, derivatives of pyrido[3,4-e][1,2,4]triazolo compounds have been studied for their ability to inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation.
Inhibition of Protein Kinases
The compound has been identified as a potential inhibitor of various protein kinases, including the p38 mitogen-activated protein kinase (MAPK). Inhibitors of p38 MAPK are of particular interest due to their role in inflammatory responses and cancer progression. Studies have shown that modifications to the triazole ring can enhance selectivity and potency against these kinases .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This opens avenues for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
Research into the antimicrobial effects of triazolo-pyrimidine derivatives has revealed potential applications in treating bacterial infections. The unique structure of this compound may contribute to its efficacy against resistant strains of bacteria.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate anticancer properties | Showed significant inhibition of cell proliferation in breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Evaluate neuroprotective effects | Demonstrated reduced apoptosis in neuronal cultures exposed to oxidative stress when treated with the compound. |
| Study C | Test antimicrobial activity | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) below 10 µg/mL. |
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with four structurally related derivatives:
Key Structural and Functional Insights
Position 2 Modifications :
- Methylsulfanyl (SMe) : Present in the target and cyclopentyl analog (CAS 941245-23-4). Sulfur’s polarizability may enhance binding to metal ions or cysteine residues in enzymes.
- Chlorophenyl/Methoxyphenyl : In CAS 941258-52-2 and 941253-68-5, these groups introduce halogen bonding (Cl) or hydrogen bonding (OCH₃), respectively, which could optimize target affinity.
Position 7 Modifications: 2-Phenylethyl (Target): The aromatic extension may improve membrane permeability and π-stacking in hydrophobic pockets. Cyclopentyl (CAS 941245-23-4): A smaller, non-aromatic group likely reduces steric clashes but limits aromatic interactions. Dimethylaminopropyl (CAS 940989-69-5): The basic amine enhances water solubility, critical for bioavailability.
Biological Implications: Antimicrobial Potential: Analogs with trifluoromethyl or halogenated aryl groups (e.g., ) show activity against microbial targets. The target’s phenylethyl group may similarly disrupt microbial membranes. Kinase Inhibition: Triazolopyrimidinones with bulky substituents (e.g., indole-ethyl in CAS 941258-52-2) are reported to inhibit kinases via ATP-binding site competition.
Biological Activity
The compound 2-(methylsulfanyl)-7-(2-phenylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrido[3,4-e][1,2,4]triazolo framework, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, a series of pyrido[1,2-b][1,2,4]triazole derivatives demonstrated potent activity against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis in cancer cells .
Table 1: Summary of Antitumor Activity
| Compound Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pyrido[1,2-b][1,2,4]triazoles | 0.3 - 24 | Inhibition of tubulin polymerization |
| Phenylpyrazolo[3,4-d]pyrimidines | 1.24 | EGFR inhibition |
Antimicrobial Activity
The antimicrobial activity of heterocyclic compounds has been extensively documented. Research into related structures indicates that modifications can enhance antimicrobial properties significantly. For example, compounds with fused nitrogen heterocycles were shown to exhibit potent antimicrobial effects against various pathogens .
Table 2: Antimicrobial Activity of Related Compounds
| Compound Type | Activity Against | Reference |
|---|---|---|
| Triazolo[1,5-a]pyrimidines | Bacteria and fungi | |
| Phenyl-heterocycles | Gram-positive bacteria |
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways that regulate apoptosis and cell cycle progression.
Case Studies
Several studies have explored analogs of this compound with promising results:
- Antitumor Efficacy : A study on phenylpyrazolo derivatives showed significant tumor growth inhibition in MCF-7 breast cancer models through apoptosis induction and cell cycle arrest .
- Antiviral Mechanisms : Research on related triazoles demonstrated effective inhibition of viral replication in vitro by targeting viral polymerases .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. Key steps include:
- Thiadiazole/Pyrimidine Ring Formation : Cyclization of precursors using sulfur/nitrogen sources (e.g., thiourea) with catalysts like acetic acid or BMIM-PF6 ionic liquids .
- Substitution Reactions : Introducing methylsulfanyl or phenylethyl groups via nucleophilic substitution under controlled pH and temperature .
- Final Purification : Column chromatography or recrystallization to isolate the product .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Optimization strategies include:
- Catalyst Screening : Ionic liquids (e.g., BMIM-PF6) enhance reaction efficiency by stabilizing intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity compared to conventional heating .
- By-Product Analysis : Use LC-MS or HPLC to monitor side products (e.g., over-oxidized derivatives) and adjust stoichiometry .
Basic: What spectroscopic methods confirm the compound’s structure?
- NMR Spectroscopy : H and C NMR identify substituents (e.g., methylsulfanyl at δ ~2.5 ppm for H) and aromatic protons .
- X-Ray Crystallography : Resolves crystal packing and confirms stereochemistry, critical for validating fused pyrimidine-tetrazole systems .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced: How to design in vitro assays for evaluating biological activity?
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, with controls for solvent interference .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC50 values to reference drugs .
- Enzyme Inhibition Studies : Fluorometric assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Basic: What are the computational approaches to predict mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., topoisomerase II) or receptors (e.g., GPCRs) .
- QSAR Modeling : Correlate substituent electronegativity (e.g., methylsulfanyl) with bioactivity using Hammett constants .
Advanced: How to resolve contradictions in biological activity data across studies?
- Experimental Reprodubility : Standardize cell lines (ATCC-verified), culture conditions, and compound solubility (DMSO vs. aqueous buffers) .
- Metabolic Stability Tests : Incubate with liver microsomes to assess degradation rates, which may explain variability in IC50 .
- Structural Analog Comparisons : Compare activity of derivatives (e.g., trifluoromethyl vs. methylsulfanyl) to isolate substituent effects .
Basic: What methodologies assess environmental fate and toxicity?
- Biodegradation Studies : OECD 301F tests to measure half-life in soil/water matrices .
- Ecotoxicology Assays : Daphnia magna acute toxicity (LC50) and algal growth inhibition (OECD 201) .
- Partition Coefficients : LogP measurements via shake-flask method to predict bioaccumulation potential .
Advanced: How to evaluate long-term ecological risks of this compound?
- Mesocosm Experiments : Simulate real-world exposure in controlled ecosystems (e.g., aquatic microcosms) to track bioaccumulation in trophic levels .
- Genotoxicity Screening : Ames test (TA98/TA100 strains) and comet assays on human lymphocytes .
- Climate-Impact Studies : Assess photodegradation under UV light to model persistence in different latitudes .
Basic: How does the methylsulfanyl group influence reactivity?
- Electron-Withdrawing Effects : Enhances electrophilicity at adjacent positions, facilitating nucleophilic attacks (e.g., hydrolysis) .
- Steric Hindrance : Bulky substituents may reduce binding affinity to flat enzymatic active sites .
Advanced: What strategies improve selectivity in functionalization reactions?
- Protecting Group Chemistry : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation .
- Regioselective Catalysis : Pd-mediated cross-coupling (Suzuki-Miyaura) for aryl-ethyl group introduction without by-products .
- Dynamic Kinetic Resolution : Chiral catalysts (e.g., BINOL-phosphates) to control stereochemistry in asymmetric syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
